Afplef-OH

Übersicht

Beschreibung

ACTH (34-39) is a fragment of the adrenocorticotropic hormone, which is a peptide hormone consisting of 39 amino acids. This specific fragment includes the amino acids alanine, phenylalanine, proline, leucine, glutamic acid, and phenylalanine. ACTH is primarily produced in the anterior pituitary gland and plays a crucial role in regulating the production of steroid hormones by the adrenal cortex .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ACTH (34-39) erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS), ein Verfahren, das weit verbreitet für die Produktion von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz. Anschliessend werden die Aminosäuren schrittweise hinzugefügt, wobei geschützte Aminosäurederivate verwendet werden, um unerwünschte Nebenreaktionen zu verhindern. Die Peptidkette wird dann vom Harz abgespalten und entschützt, um das endgültige Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von ACTH (34-39) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in grösseressem Massstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ACTH (34-39) kann verschiedenen chemischen Reaktionen unterliegen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten, was zur Bildung von Methioninsulfoxid führt.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Geschützte Aminosäurederivate und Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und Peptidanaloga mit substituierten Aminosäuren .

Wissenschaftliche Forschungsanwendungen

ACTH (34-39) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Untersucht für seine Rolle bei der Regulation der Nebennierensteriodogenese und seine Auswirkungen auf verschiedene physiologische Prozesse.

Medizin: Studien zu seinen potenziellen therapeutischen Anwendungen bei Erkrankungen wie Nebenniereninsuffizienz und entzündlichen Erkrankungen.

Industrie: Wird bei der Entwicklung von Diagnosetests und als Referenzstandard in der Qualitätskontrolle eingesetzt .

Wirkmechanismus

ACTH (34-39) übt seine Wirkung aus, indem es an den Melanocortin-2-Rezeptor (MC2R) auf der Oberfläche von Nebennierenrinden Zellen bindet. Diese Bindung stimuliert die Produktion von cyclischem Adenosinmonophosphat (cAMP), das wiederum die Proteinkinase A (PKA) aktiviert. PKA phosphoryliert dann Zielproteine, was zur Synthese und Freisetzung von Steroidhormonen wie Cortisol und Nebennierenandrogenen führt .

Wissenschaftliche Forschungsanwendungen

ACTH (34-39) has a wide range of applications in scientific research, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in the regulation of adrenal steroidogenesis and its effects on various physiological processes.

Medicine: Studied for its potential therapeutic applications in conditions such as adrenal insufficiency and inflammatory diseases.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control .

Wirkmechanismus

ACTH (34-39) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins, leading to the synthesis and release of steroid hormones such as cortisol and adrenal androgens .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ACTH (1-17): Ein weiteres Fragment des adrenocorticotropen Hormons mit unterschiedlichen biologischen Aktivitäten.

ACTH (4-10): Ein kürzeres Fragment mit unterschiedlichen physiologischen Wirkungen.

ACTH (22-39): Ein längeres Fragment, das die ACTH (34-39) Sequenz enthält .

Einzigartigkeit

ACTH (34-39) ist einzigartig in seiner spezifischen Sequenz und seiner Fähigkeit, an den MC2R-Rezeptor zu binden, was es zu einem wertvollen Werkzeug für die Untersuchung der Regulation der Nebennierensteriodogenese und die Entwicklung von Therapeutika macht, die auf diesen Weg abzielen .

Eigenschaften

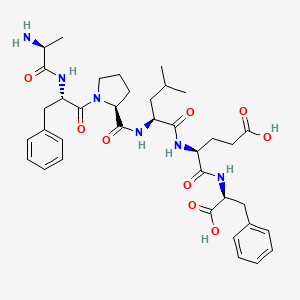

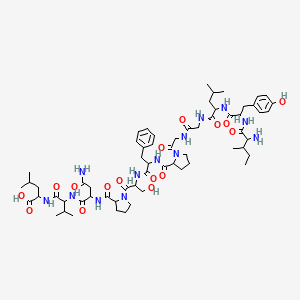

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52)/t23-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHTHSTTRFCPC-OBXVVNIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

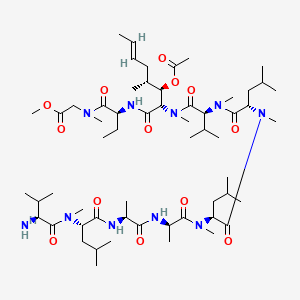

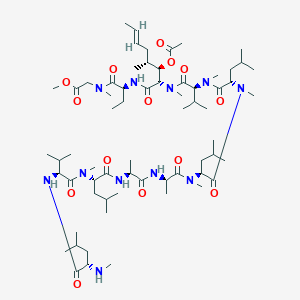

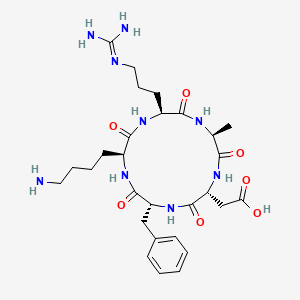

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

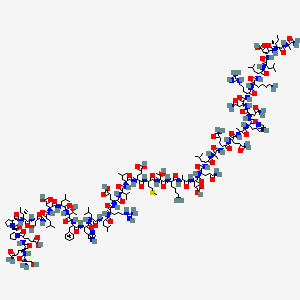

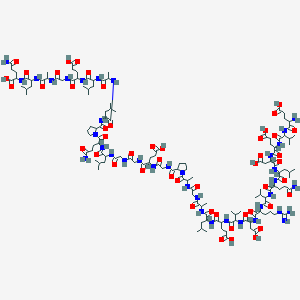

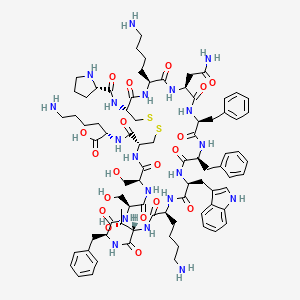

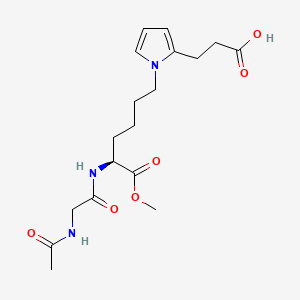

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cys-[HIV-Tat (47-57)]](/img/new.no-structure.jpg)

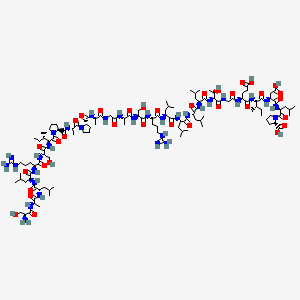

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)

![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)